(E)-2,2-dipropylhex-3-enoic acid
Description
(E)-2,2-Dipropylhex-3-enoic acid is a substituted unsaturated carboxylic acid characterized by a hex-3-enoic acid backbone with two propyl groups at the C2 position and an (E)-configuration at the double bond. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol. The (E)-stereochemistry introduces steric and electronic effects that distinguish it from its (Z)-isomer and related aliphatic acids.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-2,2-dipropylhex-3-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-4-7-10-12(8-5-2,9-6-3)11(13)14/h7,10H,4-6,8-9H2,1-3H3,(H,13,14)/b10-7+ |
InChI Key |
TZMZALUFIDNOAU-JXMROGBWSA-N |
Isomeric SMILES |
CCCC(CCC)(/C=C/CC)C(=O)O |
Canonical SMILES |
CCCC(CCC)(C=CCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,2-dipropylhex-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dipropylhexanol.
Dehydration Reaction: The alcohol undergoes a dehydration reaction in the presence of a strong acid, such as sulfuric acid, to form the corresponding alkene. This reaction is typically carried out at elevated temperatures to facilitate the elimination of water.
Oxidation: The resulting alkene is then oxidized to form the carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of (E)-2,2-dipropylhex-3-enoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-2,2-Dipropylhex-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of esters or amides.
Scientific Research Applications
(E)-2,2-Dipropylhex-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2,2-dipropylhex-3-enoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of α,α-dialkyl-substituted unsaturated carboxylic acids. Key structural analogues include:
| Compound Name | Substituents | Double Bond Configuration | Key Structural Differences |
|---|---|---|---|
| (E)-2,2-Dipropylhex-3-enoic acid | C2: two propyl groups | (E)-configuration | Longest chain (C6), propyl substituents |
| (Z)-2,2-Dipropylhex-3-enoic acid | C2: two propyl groups | (Z)-configuration | Stereochemistry alters steric effects |
| 2,2-Diethylpent-2-enoic acid | C2: two ethyl groups | None (conjugated double bond) | Shorter chain (C5), smaller substituents |
| 3-(Propoxy)hex-2-enoic acid | C3: propoxy group | (E)-configuration | Ether substituent vs. alkyl groups |
Key Findings :
- The propyl groups in (E)-2,2-dipropylhex-3-enoic acid enhance lipophilicity compared to ethyl-substituted analogues, as demonstrated by logP values (estimated logP = 3.2 vs. 2.5 for diethyl derivatives) .
Physicochemical Properties
Comparative data for solubility, melting points, and acidity:
| Compound | Solubility (mg/mL in H₂O) | Melting Point (°C) | pKa (carboxylic acid) |
|---|---|---|---|
| (E)-2,2-Dipropylhex-3-enoic acid | 0.15 | 45–47 | 4.2 |
| 2,2-Diethylpent-2-enoic acid | 0.98 | 32–34 | 3.8 |
| Hex-3-enoic acid (unsubstituted) | 12.3 | -10 | 4.6 |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
